1-Adamantanecarbaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The adamantane moiety in this compound is a tricyclic hydrocarbon known for its stability and lipophilicity, which enhances the biological activity of the compound.
Vorbereitungsmethoden
1-Adamantanecarbaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the reaction. The resulting product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:
1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .
2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .
3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiosemicarbazones
Wissenschaftliche Forschungsanwendungen
1. Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities .
2. Biology: In biological research, it is investigated for its antimicrobial and antifungal properties. The compound has shown activity against various bacterial and fungal strains .
3. Medicine: The most significant application of 1-adamantanecarbaldehyde thiosemicarbazone is in medicinal chemistry, where it is explored as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including breast cancer and glioma .
4. Industry: In the industrial sector, the compound is used in the development of new drugs and as an intermediate in the synthesis of other biologically active molecules .
Wirkmechanismus
The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .
2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
4-(1-Adamantyl)-3-thiosemicarbazide: Another adamantane-containing thiosemicarbazone with similar biological activities.
Benzaldehyde thiosemicarbazone: A simpler thiosemicarbazone derivative with antimicrobial and anticancer properties.
Acetophenone thiosemicarbazone: Known for its antifungal and antibacterial activities.
Uniqueness: 1-Adamantanecarbaldehyde thiosemicarbazone stands out due to the presence of the adamantane moiety, which enhances its lipophilicity and stability. This structural feature contributes to its higher biological activity and potential as a drug candidate .
Eigenschaften
CAS-Nummer |
15502-76-8 |
---|---|
Molekularformel |
C12H19N3S |
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
(1-adamantylmethylideneamino)thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16) |
InChI-Schlüssel |
WZZCIXIXWOZLHW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Synonyme |
1-Adamantanecarbaldehydethiosemicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.